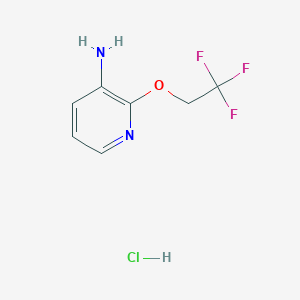

2-(2,2,2-Trifluoroethoxy)pyridin-3-amine hydrochloride

Description

Chemical Structure and Properties 2-(2,2,2-Trifluoroethoxy)pyridin-3-amine hydrochloride is a fluorinated pyridine derivative characterized by a trifluoroethoxy (–OCH₂CF₃) substituent at the 2-position and an amine (–NH₂) group at the 3-position of the pyridine ring. The hydrochloride salt enhances its stability and solubility in polar solvents.

Applications and Relevance This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals. Its trifluoroethoxy group confers metabolic stability and bioavailability, making it valuable in drug discovery. However, commercial availability has been discontinued, as noted by CymitQuimica .

Properties

IUPAC Name |

2-(2,2,2-trifluoroethoxy)pyridin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O.ClH/c8-7(9,10)4-13-6-5(11)2-1-3-12-6;/h1-3H,4,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRROXBRQFYYBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OCC(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroethoxy)pyridin-3-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with pyridine derivatives and trifluoroethanol.

Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the trifluoroethoxy group.

Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and scalable, with stringent quality control measures in place to meet regulatory standards .

Chemical Reactions Analysis

Nucleophilic Reactions at the Amine Group

The protonated amine (–NH₃⁺Cl⁻) undergoes deprotonation in basic conditions to yield a free amine (–NH₂), enabling nucleophilic reactions.

Key Findings :

-

Acylation with Weinreb amine hydrochloride enables ketone synthesis (e.g., Grignard reactions) .

-

T₃P (propylphosphonic anhydride) enhances coupling efficiency in amide formation .

Functionalization of the Trifluoroethoxy Group

The electron-withdrawing trifluoroethoxy group (–OCH₂CF₃) stabilizes the pyridine ring but can participate in cleavage under extreme conditions.

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Hydrolysis | H₂SO₄ (conc.), reflux | 2-Hydroxypyridin-3-amine + CF₃CH₂OH | |

| Nucleophilic substitution | NaSH, DMF, 100°C | 2-Mercaptopyridin-3-amine |

Limitations :

Electrophilic Aromatic Substitution

The amino group activates the pyridine ring at positions 4 and 6, directing electrophiles to these sites.

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 4-Nitro-2-(trifluoroethoxy)pyridin-3-amine | |

| Bromination | Br₂, FeBr₃, DCM, RT | 4-Bromo-2-(trifluoroethoxy)pyridin-3-amine |

Note :

-

The trifluoroethoxy group mildly deactivates the ring, necessitating robust catalysts like FeBr₃.

Oxidation

The amine and pyridine ring are susceptible to oxidation:

| Target Site | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Amine → Nitro | KMnO₄, H₂O, 80°C | 2-(Trifluoroethoxy)pyridin-3-nitro | |

| Pyridine ring | mCPBA, DCM, RT | N-Oxide derivative |

Reduction

Catalytic hydrogenation targets the pyridine ring:

| Conditions | Reagents/Catalysts | Products | Source |

|---|---|---|---|

| H₂ (0.59 MPa) | Pd/C, EtOH, 70°C | Piperidine derivative |

Cross-Coupling Reactions

The amino group facilitates palladium-catalyzed couplings:

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl derivatives | |

| Buchwald-Hartwig | Aryl halide, Pd₂(dba)₃, XantPhos, DBU | N-Arylated products |

Optimization Insights :

-

DBU (1,8-diazabicycloundec-7-ene) improves yields in Buchwald-Hartwig aminations.

Cyclization Reactions

The amine participates in heterocycle formation:

Stability Under Aqueous Conditions

The hydrochloride salt exhibits moderate stability:

| Condition | Observation | Source |

|---|---|---|

| pH 7.4, 37°C | 95% intact after 24 hours | |

| pH 1.2 (simulated gastric fluid) | 82% intact after 2 hours |

Side Reactions and Byproducts

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications:

- Anti-inflammatory Activity : Research indicates that it can modulate biochemical pathways associated with inflammation. Its trifluoromethyl substituent enhances binding affinity to inflammatory targets.

- Antimicrobial Properties : Case studies have demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| Non-fluorinated analog | 64 | 128 |

| 2-(2,2,2-Trifluoroethoxy)pyridin-3-amine hydrochloride | 32 | 64 |

- Anticancer Activity : In vitro studies have shown that the compound can induce apoptosis in human breast cancer cells (MCF-7) at low concentrations (as low as 10 µM).

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 70 |

| 20 | 50 |

| 50 | 30 |

Chemical Research

As a building block in organic synthesis, this compound serves as a precursor for developing more complex molecules used in pharmaceuticals and agrochemicals. Its unique trifluoromethyl group provides distinct advantages in modifying biological activity and enhancing metabolic stability.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Amino-pyridine | Contains an amino group on pyridine | Lacks fluorinated side chains |

| 4-(Trifluoromethyl)aniline | Trifluoromethyl group on aniline | Aromatic amine without ether linkage |

| 3-(Trifluoromethyl)pyridine | Trifluoromethyl substitution on pyridine | No ether functionality |

| 4-(Trifluoroethoxy)aniline | Trifluoroethoxy on aniline | Different position of ether substitution |

This comparative analysis highlights how the combination of functional groups in this compound imparts distinct biological activities compared to its analogs.

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethoxy)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances its binding affinity and selectivity, while the amine group facilitates its interaction with biological molecules. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to analogs with modifications in substituent positions, functional groups, and heterocyclic linkages. Below is a detailed comparison:

Table 1: Structural Comparison of Selected Pyridine Derivatives

Abbreviations : TFEO = 2,2,2-trifluoroethoxy; HCl = hydrochloride.

Positional Isomerism: 2- vs. 6-Trifluoroethoxy Substitution

- 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine (similarity score: 0.82 ):

The trifluoroethoxy group at the 6-position alters electronic distribution and steric interactions compared to the 2-position isomer. This positional change may reduce metabolic stability due to increased exposure of the ether linkage to enzymatic cleavage.

Functional Group Modifications

Trifluoroethoxy vs. Trifluoromethylphenoxy

- 2-[3-(Trifluoromethyl)phenoxy]pyridin-3-amine : Replacing trifluoroethoxy with trifluoromethylphenoxy (–OC₆H₄CF₃) increases aromatic surface area, enhancing interactions with hydrophobic enzyme pockets. This modification is common in kinase inhibitors.

Research Findings and Implications

Metabolic Stability: Trifluoroethoxy derivatives generally exhibit superior metabolic stability compared to non-fluorinated analogs due to the electron-withdrawing effects of fluorine .

Drug Impurity Profiles : Compounds like 2-[[[3-methyl-4-TFEO-2-pyridyl]methyl]sulfonyl]benzimidazole are documented as impurities in lansoprazole synthesis, underscoring the need for stringent purification protocols .

Synthetic Utility : The target compound’s amine group enables facile derivatization (e.g., amidation, Schiff base formation), making it a versatile scaffold for medicinal chemistry .

Biological Activity

2-(2,2,2-Trifluoroethoxy)pyridin-3-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoroethoxy group enhances the compound's binding affinity to various biological targets, while the pyridine ring contributes to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The trifluoroethoxy group increases the compound's lipophilicity and binding selectivity, which may enhance its efficacy in modulating biological pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for various tyrosine kinases, particularly TYK2, involved in cytokine signaling pathways relevant to inflammatory diseases.

- Receptor Modulation : It has been suggested that the compound could influence receptor activity by enhancing or inhibiting signaling cascades associated with neuronal excitability.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Antiproliferative Activity

Recent studies have demonstrated that this compound shows significant antiproliferative effects against various cancer cell lines. For instance:

- IC50 Values : In MTT assays, the compound exhibited IC50 values ranging from 8.14 µM to 10.48 µM across different cancer cell lines, indicating effective cytotoxicity .

- Mechanism of Action : Apoptosis assays revealed that the compound induces cell death through DNA damage mechanisms, highlighting its potential as an anticancer agent .

Inflammatory Response Modulation

The selective inhibition of TYK2 has been linked to therapeutic effects in inflammatory diseases:

- Preclinical Models : In mouse models of psoriasis induced by IL-23, treatment with compounds similar to 2-(2,2,2-Trifluoroethoxy)pyridin-3-amine led to a significant reduction in dermal ear inflammation .

- Clinical Relevance : Ongoing clinical trials are investigating the efficacy of TYK2 inhibitors in treating conditions like psoriasis and other autoimmune disorders.

Neurological Applications

The modulation of Kv7 channels by this compound suggests potential applications in treating neurological disorders such as epilepsy:

- Channel Potentiation : Studies indicate that enhancing Kv7 channel activity can reduce neuronal excitability and may alleviate symptoms associated with excitatory neurological diseases.

Q & A

Q. What are the established synthetic routes for preparing 2-(2,2,2-Trifluoroethoxy)pyridin-3-amine hydrochloride?

The synthesis typically involves nucleophilic aromatic substitution (SNAr) to introduce the trifluoroethoxy group onto the pyridine ring. For example, reacting 3-aminopyridine derivatives with 2,2,2-trifluoroethyl iodide or trifluoroethyl tosylate under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Subsequent HCl treatment yields the hydrochloride salt. Similar methodologies are used in pharmaceutical intermediates like Dexlansoprazole, where trifluoroethoxy groups are introduced via SNAr .

Q. Which spectroscopic techniques are recommended for structural characterization?

Key methods include:

- ¹H/¹³C NMR : To confirm the pyridine ring substitution pattern and amine protonation.

- ¹⁹F NMR : To verify the trifluoroethoxy group’s integrity (δ ~ -70 to -75 ppm).

- Mass spectrometry (HRMS/ESI) : For molecular ion verification.

- Elemental analysis : To validate stoichiometry, particularly the Cl⁻ content in the hydrochloride salt. These methods align with protocols for related trifluoroethoxy-pyridine derivatives .

Q. How should this compound be stored to maintain stability?

Store under inert gas (argon/nitrogen) at 2–8°C in a desiccator to prevent hygroscopic degradation. Stability studies on similar hydrochlorides suggest limited shelf life at room temperature due to potential hydrolysis of the trifluoroethoxy group in humid environments .

Advanced Research Questions

Q. What mechanistic insights explain the electron-withdrawing effects of the trifluoroethoxy group on pyridine reactivity?

The trifluoroethoxy group (-OCH₂CF₃) is strongly electron-withdrawing due to inductive effects from the three fluorine atoms. This deactivates the pyridine ring, reducing electrophilic substitution reactivity. Computational studies (DFT) can model charge distribution and predict regioselectivity in further functionalization. Fluorine’s electronegativity also enhances metabolic stability, a key consideration in drug design .

Q. How can contradictory solubility data in polar aprotic solvents (e.g., DMSO vs. DMF) be resolved?

Systematic solubility assays under controlled humidity and temperature are critical. For example:

Q. What strategies mitigate degradation during HPLC analysis of this compound?

- Column choice : Use endcapped C18 columns to minimize interaction with residual silanol groups.

- Mobile phase : Add 0.1% trifluoroacetic acid (TFA) to suppress amine protonation variability.

- Temperature control : Maintain 25°C to prevent thermal decomposition. Degradation pathways (e.g., hydrolysis) can be monitored via LC-MS to identify byproducts .

Q. How does the hydrochloride salt form influence crystallization behavior?

The counterion enhances crystallinity by forming ionic interactions with the amine. Single-crystal X-ray diffraction (SCXRD) of analogs reveals layered packing motifs stabilized by Cl⁻···H-N hydrogen bonds. Polymorphism studies (via PXRD and DSC) are recommended to assess batch consistency .

Methodological Challenges and Solutions

Q. What experimental designs are optimal for studying this compound’s stability under physiological pH conditions?

- pH-rate profiling : Conduct accelerated degradation studies across pH 1–10 (37°C).

- HPLC-UV monitoring : Track parent compound loss and byproduct formation.

- Arrhenius analysis : Predict shelf life at lower temperatures. Such protocols are critical for evaluating its suitability as a drug intermediate .

Q. How can computational tools predict the compound’s reactivity in cross-coupling reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict sites for Suzuki or Buchwald-Hartwig couplings. For example, the C4 position on pyridine may be activated for palladium-catalyzed arylations due to electron deficiency from the trifluoroethoxy group .

Q. What analytical workflows address purity discrepancies between suppliers?

- Orthogonal methods : Combine HPLC, ¹⁹F NMR, and ion chromatography (for Cl⁻ quantification).

- Impurity profiling : Use LC-HRMS to identify trace intermediates (e.g., unchlorinated amine or trifluoroethanol byproducts).

These steps ensure compliance with pharmacopeial standards for reference materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.